molecular formula C6H14O5 B8210289 2-Deoxyglucitol

2-Deoxyglucitol

Cat. No.: B8210289
M. Wt: 166.17 g/mol
InChI Key: LWWIYCLYWKAKRR-PBXRRBTRSA-N
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Description

2-Deoxyglucitol is a sugar alcohol derivative of glucose, characterized by the absence of a hydroxyl group at the C-2 position. This structural modification imparts unique biochemical properties, making it a valuable tool in studying enzyme mechanisms and metabolic pathways. Notably, this compound derivatives, such as phosphorylated forms, have been investigated for their inhibitory effects on myo-inositol 1-phosphate synthase (mIPS), a key enzyme in inositol biosynthesis . The compound’s reduced form (glucitol instead of glucose) enhances stability, allowing it to mimic substrate intermediates in enzymatic reactions while resisting further metabolic processing .

Properties

IUPAC Name

(2R,3S,4R)-hexane-1,2,3,4,6-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5/c7-2-1-4(9)6(11)5(10)3-8/h4-11H,1-3H2/t4-,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWIYCLYWKAKRR-PBXRRBTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H]([C@@H]([C@@H](CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Benzyl-1-Amino-1-Deoxy-Glucitol

In the first step, anhydrous dextrose (1 g) is dissolved in methanol (20 mL) and reacted with benzylamine (1.2 equivalents) in the presence of a pre-synthesized ruthenium complex (RuCl(2-picolineamide)(p-cymene)). The reaction proceeds under argon at ambient temperature for 10–15 hours, monitored by HPLC. Post-reaction cooling to 5–10°C facilitates precipitation, yielding N-benzyl-1-amino-1-deoxy-glucitol with 80% w/w yield and 98.01% purity. Characterization via 1H^1H-NMR (δ\delta 3.59–3.91 ppm for sugar protons, 7.41–7.43 ppm for benzyl aromatic protons) and ESI-MS (m/zm/z 272 [M+H]+^+ ) confirms structural integrity.

Debenzylation via Palladium-Catalyzed Hydrogenation

The second step involves dissolving N-benzyl-1-amino-1-deoxy-glucitol (1 g) in a 1:1 methanol-water mixture and hydrogenating it under 10–12 kg H2_2 pressure at 50°C for 24 hours using 10% palladium on carbon (0.1 g). Post-hydrogenation filtration and vacuum distillation yield crude this compound, which is purified via recrystallization in isopropyl alcohol. The final product exhibits 40–60% yield, 95–99% purity (HPLC), and a melting range of 124.5–130°C. 1H^1H-NMR (δ\delta 2.55–2.76 ppm for deoxy protons, 3.53–3.77 ppm for sugar backbone) and ESI-MS (m/zm/z 182 [M+H]+^+ ) corroborate the structure.

Table 1: Catalytic Hydrogenation Parameters and Outcomes

ParameterValue/Range
CatalystRuCl(2-picolineamide)(p-cymene), Pd/C
Reaction Temperature25–50°C
Hydrogen Pressure10–12 kg/cm2^2
Yield (Overall)40–60%
Purity (HPLC)95–99%

Microbial Reduction via Puccinia graminis

Biological synthesis of this compound using the fungus Puccinia graminis offers an alternative to chemical methods. This approach leverages the organism’s enzymatic machinery to reduce 2-deoxy-D-glucose directly into this compound, as demonstrated in radiolabeling studies.

Metabolic Pathway and Experimental Setup

Glucose-grown mycelia of P. graminis are incubated with 2-deoxy-D-[U-14^{14}C]glucose under aerobic conditions. Metabolite extraction using 80% ethanol reveals this compound as a major product, alongside phosphorylated derivatives of 2-deoxyglucose and 2-deoxygluconate. The reduction is catalyzed by endogenous aldose reductase, confirming in vivo enzymatic activity.

Analytical Validation

Radioisotope tracing and chromatographic separation (TLC/HPLC) quantify this compound, with 14^{14}C incorporation validating the metabolic flux. This method avoids harsh reagents but requires optimization of fungal growth conditions and substrate concentration to enhance yield.

Table 2: Microbial Synthesis Parameters

ParameterValue/Range
OrganismPuccinia graminis
Substrate2-Deoxy-D-glucose
Key EnzymeAldose reductase
YieldNot quantified (qualitative)

Radiolytic Synthesis via γ-Radiolysis

γ-Radiolysis of trehalose in N2_2O-saturated aqueous solutions provides a radiation-induced route to this compound, particularly in the presence of amino acids.

Reaction Mechanism and Conditions

Irradiation of α,α-trehalose (102^{-2} M) with 500 krad γ-rays generates glucose, gluconic acid lactone, and deoxygenated derivatives, including this compound (G = 0.14). The addition of amino acids (e.g., alanine, cysteine) modulates radical scavenging, enhancing product yields. For instance, cysteine increases this compound formation by repairing trehalose radicals via hydrogen transfer.

Post-Irradiation Processing

Post-radiolysis, reduction with NaBH4_4 stabilizes intermediates, followed by chromatographic purification (ion-exchange resins). Yields remain low compared to catalytic methods, but the process is notable for studying radiation-induced carbohydrate modifications.

Table 3: Radiolytic Synthesis Outcomes

ParameterValue/Range
Radiation Dose500 krad
AdditivesAmino acids (e.g., cysteine)
Yield (G-value)0.14 molecules/100 eV

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Catalytic Hydrogenation : High purity (95–99%) and moderate yields (40–60%) make this method industrially viable, despite requiring inert conditions and expensive catalysts.

  • Microbial Reduction : Environmentally benign but limited by low yields and scalability challenges.

  • Radiolytic Synthesis : Primarily of academic interest due to low yields and specialized equipment requirements.

Analytical Techniques

All methods rely on HPLC for reaction monitoring and 1H^1H-NMR/ESI-MS for structural confirmation. Microbial synthesis uniquely employs radioisotope tracing for pathway validation .

Scientific Research Applications

Pharmacological Applications

Cancer Treatment
2-Deoxyglucitol has been identified as a potential therapeutic agent in cancer treatment. Its primary mechanism involves the inhibition of glycolysis, which is crucial for the energy metabolism of cancer cells. By mimicking glucose, this compound is taken up by glucose transporters and phosphorylated to 2-deoxyglucose-6-phosphate, which cannot be further metabolized, leading to reduced ATP production and ultimately inhibiting cancer cell growth .

Recent studies have demonstrated its effectiveness when used in combination with low-dose radiation therapy, enhancing anticancer effects while minimizing damage to surrounding healthy tissues .

Anti-Inflammatory Properties
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. Research indicates that it can regulate inflammatory mediators and reduce inflammation in conditions such as respiratory infections and rheumatoid arthritis . In animal models, treatment with this compound has shown reduced infiltration of inflammatory cells and diminished oxidative stress in lung tissues .

Antiviral Activity
The compound has also been explored for its antiviral properties, particularly against SARS-CoV-2. Its ability to disrupt glycolysis in infected cells may hinder viral replication, making it a promising candidate for the development of antiviral therapies .

Diagnostic Applications

Positron Emission Tomography (PET)
this compound is utilized in medical imaging as a tracer in positron emission tomography (PET). The fluorinated analog, 18F-fluoro-2-deoxy-D-glucose (FDG), is widely used to assess glucose metabolism in various cancers and neurological disorders. This technique allows for the visualization of metabolic activity in tissues, aiding in the diagnosis and staging of diseases .

Biological Research

Metabolism Studies
In biological research, this compound serves as a valuable tool for studying glucose metabolism and glycolysis inhibition. It helps researchers understand cellular energy dynamics and the metabolic pathways involved in various diseases . Additionally, it has been used to investigate the role of glucose uptake in different cell types under various conditions.

Chemical Synthesis

Building Block in Organic Chemistry
In organic chemistry, this compound is employed as a building block for synthesizing various chemical compounds. Its structural similarities to glucose allow it to participate in reactions that lead to the formation of more complex molecules. This application is particularly relevant in developing new pharmaceuticals and biochemical probes.

Summary of Findings

Application AreaSpecific Use CaseMechanism/Effect
Cancer TreatmentInhibition of glycolysisReduces ATP production; inhibits cancer cell growth
Anti-InflammatoryTreatment for respiratory infectionsRegulates inflammatory mediators
AntiviralPotential treatment for SARS-CoV-2Disrupts glycolysis; hinders viral replication
Diagnostic ImagingPET scans using FDGVisualizes metabolic activity
Chemical SynthesisBuilding block for organic compoundsFacilitates synthesis of complex molecules

Mechanism of Action

2-Deoxyglucitol exerts its effects by inhibiting glycolysis. It is taken up by glucose transporters and phosphorylated to 2-deoxyglucose-6-phosphate by hexokinase. 2-deoxyglucose-6-phosphate cannot be further metabolized, leading to the inhibition of glycolysis and a decrease in ATP production . This mechanism is particularly effective in cancer cells, which rely heavily on glycolysis for energy production .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound C-2 Modification Key Functional Group Primary Application Inhibitory Activity (Ki)
This compound H (deoxy) Sugar alcohol Enzyme inhibition studies N/A
This compound 6-phosphate H (deoxy) + C-6 phosphate Phosphate ester mIPS inhibition Mid-μM range
2-Deoxy-2-fluoro-D-glucose F Fluorine PET imaging N/A
2-Amino-2-deoxyglucose NH₂ Amino group Glycosylation studies N/A

Table 2: Inhibitory Effects of this compound Derivatives on mIPS

Derivative Binding Mode Inhibition Type Ki Range
This compound 6-phosphate Non-substrate-like (Type 1) Competitive Mid-μM
This compound 6-vinylhomophosphonate Substrate-like (Type 2) Slow-binding Sub-μM

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 2-Deoxyglucitol in synthetic samples?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) assess purity and molecular weight. Cross-referencing with standardized databases, such as the NIST Chemistry WebBook, ensures alignment with established spectral data . Detailed documentation of experimental parameters (e.g., solvent systems, column types) is essential for reproducibility, as outlined in scientific writing guidelines .

Q. What are the standard protocols for synthesizing this compound, and how can reproducibility be ensured across laboratories?

  • Methodological Answer: Synthesis typically involves condensation reactions between glucose derivatives and specific alcohols, optimized for temperature and catalyst selection (e.g., acid catalysis). Reproducibility requires strict adherence to reagent purity standards and reaction monitoring via thin-layer chromatography (TLC). Experimental sections in publications should include step-by-step protocols, as emphasized in journal guidelines to enable replication .

Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer: Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl and glycosidic bonds), while ¹H NMR resolves stereochemistry. Comparing results with reference spectra from authoritative sources like NIST minimizes structural misassignment . Laboratories should validate findings using orthogonal techniques (e.g., X-ray crystallography for crystalline derivatives) .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s role in cellular glucose uptake inhibition while controlling for off-target effects?

  • Methodological Answer: Employ dose-response assays across physiologically relevant concentrations (e.g., 0.1–10 mM) in validated cell lines (e.g., HepG2 for hepatic glucose metabolism). Include negative controls (e.g., glucose-only treatments) and validate specificity using genetic knockouts or competitive inhibitors. Experimental designs should align with frameworks for hypothesis-driven metabolic studies .

Q. What methodological approaches are effective in reconciling conflicting reports on the cytotoxicity thresholds of this compound in different cell models?

  • Methodological Answer: Conduct a systematic review to identify variables such as cell type viability assays (MTT vs. ATP-based), exposure durations, and culture conditions. Meta-analyses should statistically weight studies by sample size and methodological rigor, following Cochrane Handbook principles . In vitro/in vivo correlation studies can resolve discrepancies arising from model-specific factors .

Q. In metabolic flux analysis studies involving this compound, how can researchers account for confounding variables introduced by endogenous metabolites?

  • Methodological Answer: Use stable isotope tracing (e.g., ¹³C-glucose) to distinguish exogenous this compound metabolism from endogenous pathways. Statistical tools like principal component analysis (PCA) can isolate confounding variables, while parallel experiments in metabolite-depleted media reduce background noise .

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer: Perform comparative analyses of experimental conditions (e.g., pH, temperature, assay sensitivity) and validate findings using orthogonal assays (e.g., enzymatic activity vs. transcriptional profiling). Transparent reporting of raw data and statistical models, as recommended in data analysis guidelines, enhances cross-study comparability .

Methodological Frameworks

  • Data Contradiction Analysis: Apply PRISMA guidelines for systematic literature reviews to map conflicting evidence and identify methodological outliers .
  • Experimental Reproducibility: Follow Beilstein Journal of Organic Chemistry standards for documenting synthesis and characterization steps, including supplementary data for complex protocols .
  • Ethical and Technical Validation: Reference safety assessment frameworks (e.g., in vitro dermal penetration studies) to ensure biological findings are contextually validated .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxyglucitol
Reactant of Route 2
2-Deoxyglucitol

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